N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Overview
Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H16N2O5S2 and its molecular weight is 416.47. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and COVID-19 Applications
Research has explored the potential of sulfonamide derivatives, which share structural similarities with the compound , for their antimalarial activity and possible applications in treating COVID-19. Specifically, sulfonamides have been examined for their in vitro antimalarial activity, showing significant potential with IC50 values of less than 30µM. These compounds have also been studied for their binding energy against key proteins in SARS-CoV-2, indicating a promising approach for therapeutic applications (Fahim & Ismael, 2021).
Anticancer Research
Another study synthesized indapamide derivatives, including benzodioxane and acetamide moieties, which exhibited proapoptotic activity against melanoma cell lines. This research highlights the potential of such compounds in developing anticancer agents, with specific compounds showing high proapoptotic activity and inhibiting key enzymes involved in cancer progression (Yılmaz et al., 2015).
Enzyme Inhibition for Therapeutic Purposes
A study focused on the enzyme inhibitory potential of new sulfonamides featuring benzodioxane and acetamide moieties for their activity against α-glucosidase and acetylcholinesterase. The synthesized compounds exhibited substantial inhibitory activity against yeast α-glucosidase and were weak against acetylcholinesterase, suggesting their utility in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on cholinesterases and lipoxygenase enzymes .
Mode of Action
Based on the inhibitory effects of similar compounds on cholinesterases and lipoxygenase enzymes , it can be inferred that this compound may interact with these enzymes, leading to changes in their activity.
Result of Action
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-28(23,24)17-5-3-2-4-13(17)18(22)21-19-20-14(11-27-19)12-6-7-15-16(10-12)26-9-8-25-15/h2-7,10-11H,8-9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGCAKCYMMYSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.